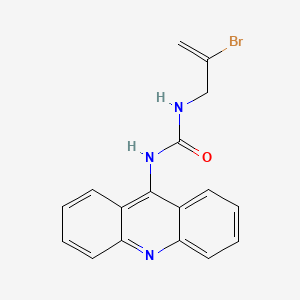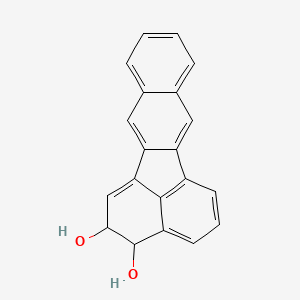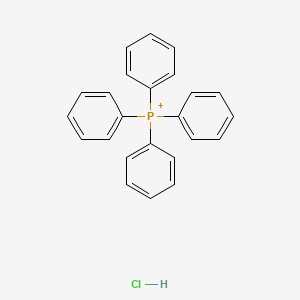
4-Fluoro-3-methyl-3-(2-naphthyl)-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-methyl-3-(2-naphthyl)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-3-(2-naphthyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro and Methyl Groups: These groups can be introduced through selective halogenation and alkylation reactions.
Attachment of the Naphthyl Group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of hydroxy or amino derivatives.
Substitution: The fluoro group may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: May be used in the development of new materials or as a chemical intermediate.
作用機序
The mechanism of action of 4-Fluoro-3-methyl-3-(2-naphthyl)-2-benzofuran-1(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved would be specific to the target and the type of activity exhibited by the compound.
類似化合物との比較
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
2-Naphthyl Benzofurans: Compounds with similar structural features, often studied for their medicinal properties.
Fluoro-substituted Benzofurans: Compounds with similar substitution patterns, which may exhibit unique chemical and biological properties.
Uniqueness
4-Fluoro-3-methyl-3-(2-naphthyl)-2-benzofuran-1(3H)-one is unique due to the specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other benzofurans.
特性
CAS番号 |
1997-06-4 |
|---|---|
分子式 |
C19H13FO2 |
分子量 |
292.3 g/mol |
IUPAC名 |
4-fluoro-3-methyl-3-naphthalen-2-yl-2-benzofuran-1-one |
InChI |
InChI=1S/C19H13FO2/c1-19(14-10-9-12-5-2-3-6-13(12)11-14)17-15(18(21)22-19)7-4-8-16(17)20/h2-11H,1H3 |
InChIキー |
CUVFBOVDPQZZEI-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C=CC=C2F)C(=O)O1)C3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide](/img/structure/B12808634.png)
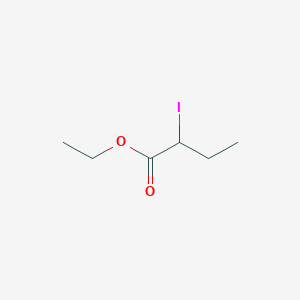
![6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12808640.png)

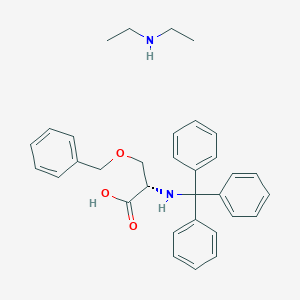
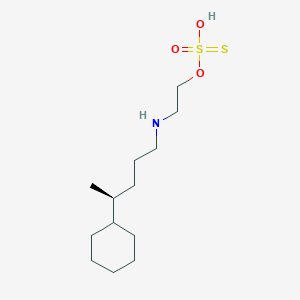
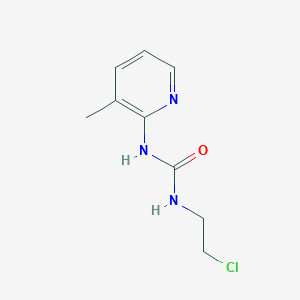
![3,9-dibenzyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B12808673.png)
